molecular formula C11H11NS B13617832 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine

Cat. No.: B13617832
M. Wt: 189.28 g/mol
InChI Key: JETWXRYJPRNGPT-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine (CAS 96984-66-6) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 11 H 11 NS and a molecular weight of 189.28 g/mol, this compound features a benzothiophene scaffold fused with a cyclopropanamine moiety, a structure of significant interest in medicinal chemistry . This compound is presented to the research community for investigation into central nervous system (CNS) targets and pathways. The benzothiophene core is a privileged structure in neuropharmacology, and compounds based on this scaffold are being explored for their potential to modulate key neurotransmitter systems . Specifically, structurally similar cyclopropanamine compounds have demonstrated potent and selective activity as agonists at the serotonin 5-HT 2C receptor, a prominent GPCR target for mental disorders . Research in this area aims to develop novel therapeutics with functional selectivity, favoring Gq-mediated signaling over β-arrestin recruitment, which may lead to improved efficacy and reduced side effects in potential treatments for conditions such as schizophrenia, substance abuse, and other neuropsychiatric disorders . This product is intended for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C11H11NS/c12-10-5-8(10)9-6-13-11-4-2-1-3-7(9)11/h1-4,6,8,10H,5,12H2

InChI Key

JETWXRYJPRNGPT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CSC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthesis of the Benzo[b]thiophene Core

Benzo[b]thiophene derivatives are commonly synthesized via intramolecular cyclization reactions that form the sulfur-containing heterocycle. A notable method involves copper(I)-catalyzed intramolecular C–S bond formation starting from dithioesters or o-halophenyl acetonitriles.

  • Copper(I)-Catalyzed Intramolecular Cyclization :
    Sandhya et al. (2015) reported an efficient one-pot synthesis of 2,3-substituted benzo[b]thiophenes via CuI catalysis with pivalic acid and potassium phosphate base. The reaction proceeds through C–S bond formation from dithioesters, followed by heterocyclization, yielding benzo[b]thiophene-3-carbonitriles in good yields (62–78%) under mild conditions (80 °C). This method avoids hazardous reagents and multistep sequences typical of classical thiophenol-based syntheses.
Parameter Optimal Condition Yield (%)
Catalyst CuI (0.2 mmol)
Additives Pivalic acid (1.5 mmol), K3PO4 (2 mmol)
Solvent DMF
Temperature 80 °C
Reaction Time Until dithioesters consumed (monitored by TLC) 62–78
  • Mechanistic Insight :
    The reaction likely proceeds via oxidative addition of the aryl halide to Cu(I), followed by intramolecular nucleophilic attack by sulfur and reductive elimination to form the benzo[b]thiophene ring.

Alternative Routes: Bruylants Reaction

The Bruylants reaction, involving the reaction of α-amino nitriles with aryl lithium reagents, has been employed for synthesizing amine-containing benzo[b]thiophene analogues. This method is useful when the α-amino nitrile precursors are synthetically accessible and can be reacted with aryl lithiums to introduce the aromatic benzo[b]thiophene moiety.

Summary of Synthetic Strategies

Method Key Reagents/Conditions Advantages Limitations
Cu(I)-Catalyzed Intramolecular Cyclization CuI, pivalic acid, K3PO4, DMF, 80 °C One-pot, good yield, operational simplicity Limited to benzo[b]thiophene core formation
Grignard Reaction + Amide Coupling EtMgBr, Ti(OEt)4, HATU, Pd-catalyzed amination Enables introduction of cyclopropan-1-amine Multi-step, requires inert atmosphere
Bruylants Reaction α-Amino nitriles, aryl lithium reagents Direct amine introduction Requires synthetically accessible precursors

Research Discoveries and Notes

  • The copper(I)-catalyzed method represents a significant advancement over classical thiophenol-based syntheses by offering a safer, more efficient route to benzo[b]thiophene derivatives.

  • The Grignard approach combined with palladium-catalyzed amination allows for modular synthesis, facilitating structural diversity in benzo[b]thiophene-cyclopropanamine derivatives.

  • The Bruylants reaction is preferred when α-amino nitriles are more accessible than substituted enamines, providing a strategic choice in synthetic planning.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can bind to cannabinoid receptors, influencing various physiological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Benzo[b]thiophen-3-yl)ethanamine Hydrochloride

  • Structure : Replaces the cyclopropane ring with an ethylamine group.
  • Properties : Exhibits higher conformational flexibility compared to the cyclopropane derivative.
  • Applications: Used in neurotransmitter research and as a precursor for cannabinoid receptor ligands .
  • Synthesis : Prepared via Pd-catalyzed coupling reactions, similar to methods for benzo[b]thiophene derivatives .

4,5-Bis(2-methylbenzo[b]thiophene-3-yl)-2-phenylthiazole

  • Structure : Incorporates two benzo[b]thiophene units linked to a thiazole core.
  • Properties : Displays photochromic behavior with high glass-transition temperatures (Tg > 66°C) and photoreactivity in amorphous films .
  • Key Difference : The cyclopropane derivative lacks the extended conjugation necessary for photochromism, limiting its utility in optical materials.

Pharmacologically Active Analogs

HDAC6 Inhibitors (e.g., 2-(4-((5-(Benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole)

  • Structure : Tetrazole and oxadiazole substituents enhance selectivity for HDAC4.
  • Comparison : The cyclopropanamine derivative’s primary amine group may interact with zinc-binding domains in HDACs, but its lack of fluorinated or heterocyclic substituents reduces specificity.

GLP-1 Receptor Antagonists (e.g., Cmp 42 and Cmp 71)

  • Structure : Azetidine-carboxamide derivatives with benzo[b]thiophene cores.
  • Activity : Antagonize free fatty acid receptor 2 (FFAR2) with submicromolar potency .
  • Key Difference : The rigid cyclopropane ring in this compound could mimic the azetidine’s conformational restriction, but its smaller size may reduce receptor-ligand complementarity.

Research Findings and Trends

Photochromic Performance : Cyclopropane derivatives are less studied for photochromism compared to dithienylethene-based systems (e.g., 1o and 2o), which achieve >10<sup>4</sup> coloration/decoloration cycles without degradation .

Medicinal Chemistry : Primary amine-containing benzo[b]thiophenes (e.g., HDAC6 inhibitors) show enhanced cellular permeability compared to bulkier analogs, suggesting the cyclopropanamine derivative could be optimized for CNS penetration .

Synthetic Challenges : Cyclopropanation reactions often require specialized reagents (e.g., Simmons-Smith conditions), whereas ethylamine derivatives are more accessible via standard cross-coupling methodologies .

Biological Activity

2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a cyclopropan-1-amine structure, which is significant for its interaction with biological targets. The structural characteristics influence its binding affinity and bioactivity.

Structural Formula

C12H11N(Molecular Weight 185 23 g mol)\text{C}_{12}\text{H}_{11}\text{N}\quad (\text{Molecular Weight 185 23 g mol})

Affinity for Serotonin Receptors

Research indicates that derivatives of benzo[b]thiophene compounds, including this compound, exhibit notable affinity towards serotonin receptors, particularly the 5-HT_1A receptor. In a study evaluating various analogues, the compound demonstrated a significant binding affinity, with inhibition constants (KiK_i) in the micromolar range. For instance, one analogue showed Ki=2.30μMK_i=2.30\,\mu M towards the 5-HT_1A receptor .

The mechanism by which this compound exerts its biological effects appears to involve modulation of serotonin pathways, which are crucial in various neurological processes. The docking studies suggest that the compound binds effectively to the receptor's active site through electrostatic interactions and hydrophobic contacts .

Study 1: In Vitro Binding Assays

In vitro studies assessed the binding affinity of various benzo[b]thiophene derivatives to serotonin receptors using radioligand binding assays. The results highlighted that compounds with specific substitutions on the benzo[b]thiophene ring exhibited enhanced binding properties. Table 1 summarizes the binding affinities observed:

Compound IDKiK_i (μM)Receptor Type
7e2.305-HT_1A
6a205-HT_1A
8a155-HT_2A

Study 2: Pharmacological Evaluation

Further pharmacological evaluations indicated that these compounds could potentially serve as leads for developing new antidepressants or anxiolytics due to their serotonergic activity. The most promising derivatives were subjected to further testing for their efficacy in vivo.

Potential Therapeutic Applications

The biological activity of This compound suggests potential applications in treating mood disorders, anxiety, and possibly other conditions influenced by serotonin signaling. Given its favorable binding profile, it may also be explored for its effects on other GPCRs involved in pain modulation and inflammation .

Q & A

Basic: What are the common synthetic routes for 2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine?

Methodological Answer:
The synthesis typically involves cyclopropanation strategies and functionalization of the benzothiophene core. A multistep Pd-catalyzed approach is often employed, as seen in analogous compounds (e.g., allyl amines undergoing in situ tether formation and carbocyclization) . Key steps include:

Benzothiophene functionalization : Bromination or lithiation at the 3-position to introduce reactive groups.

Cyclopropane ring formation : Using methods like Simmons-Smith reactions or transition-metal-catalyzed cross-coupling to attach the cyclopropane moiety.

Amine introduction : Reductive amination or nucleophilic substitution to install the primary amine group.
Characterization via NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Advanced: How does the cyclopropane ring modulate the compound’s interactions with biological targets?

Methodological Answer:
The cyclopropane ring imposes rigidity, restricting conformational flexibility and enhancing binding specificity to receptors or enzymes. For example:

  • Receptor binding : Structural analogs with cyclopropane show increased affinity for serotonin receptors due to the locked geometry mimicking endogenous ligands .
  • Enzyme inhibition : The strained cyclopropane ring may induce steric effects, altering substrate binding in cytochrome P450 enzymes. Computational docking studies (e.g., molecular dynamics simulations) are recommended to map these interactions .
    Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from differences in stereochemistry or solvent effects during assays .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural elucidation :
    • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integration and benzothiophene substitution patterns .
    • X-ray crystallography : Resolve stereochemical ambiguities (e.g., cis/trans cyclopropane configurations) .
  • Purity assessment :
    • HPLC-MS : Quantify impurities and validate synthetic yield.
    • Melting point analysis : Compare with literature values (e.g., NIST data for related benzothiophene amines) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often stem from:

Experimental design variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or assay conditions (e.g., pH, temperature). Standardize protocols using guidelines from PubChem or FDA GSRS .

Stereochemical purity : Enantiomers may exhibit divergent activities. Use chiral HPLC or enzymatic resolution to isolate stereoisomers .

Solubility effects : Poor aqueous solubility can skew IC₅₀ measurements. Optimize using co-solvents (e.g., DMSO/PEG mixtures) and validate with dynamic light scattering (DLS) .

Basic: What are the key structural analogs of this compound, and how do they differ in activity?

Methodological Answer:

Compound NameStructural VariationBiological Impact
(1-Benzothiophen-3-ylmethyl)amineLacks cyclopropane ringReduced receptor selectivity
2-(3,4-Difluorophenyl)cyclopropan-1-amineFluorine substituentsEnhanced metabolic stability
N-Benzylcyclopentan-1-amineCyclopentane instead of cyclopropaneAltered binding kinetics

SAR studies suggest that the cyclopropane-benzothiophene scaffold optimizes both lipophilicity (LogP ~2.5) and target engagement .

Advanced: What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions. Input SMILES strings from PubChem .
  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT receptors. Validate with experimental IC₅₀ data from fluorescence polarization assays .
  • MD simulations : GROMACS for assessing conformational stability in lipid bilayers, critical for CNS-targeted applications .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage conditions : Store at -20°C under inert gas (argon) to prevent oxidation of the amine group.
  • Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Related cyclopropane amines show hydrolytic sensitivity at acidic pH .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., amine functionalization) .

Advanced: What strategies optimize the compound’s selectivity for neurological vs. cardiovascular targets?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiophene to enhance CNS penetration .
  • Prodrug design : Mask the amine as a tert-butyl carbamate to improve BBB crossing, followed by enzymatic cleavage in vivo .
  • In vitro screening : Prioritize assays against hERG channels (for cardiovascular safety) and 5-HT₁A receptors (for neurological activity) .

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